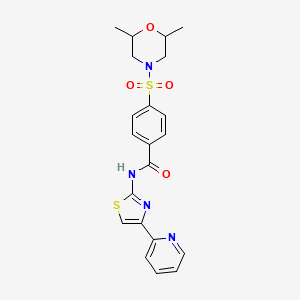

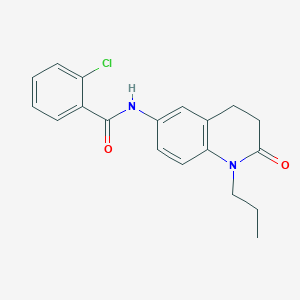

![molecular formula C24H26FN3O2S B2862507 Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-70-8](/img/structure/B2862507.png)

Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic compound. It’s related to the benzothiazole family, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole core, which is a common feature in a number of drugs used to treat different pathologies . For example, Riluzole, a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis, contains a benzothiazole core .Applications De Recherche Scientifique

Cancer Treatment

Benzothiazole derivatives have been identified as potential agents in cancer therapy. They can act as antitumor agents by interfering with various cellular processes in cancer cells. For example, some benzothiazole compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division in cancer cells .

Antibacterial Activity

These compounds exhibit significant antibacterial properties, making them useful in the development of new antibiotics. Their mechanism of action often involves disrupting bacterial cell wall synthesis or protein function, which can lead to the death of the bacterial cell .

Anticonvulsant Effects

Benzothiazole derivatives can also serve as anticonvulsant agents. They may modulate neurotransmitter pathways or ion channels in the brain, which can help in controlling seizures .

Antidiabetic Potential

Research has suggested that certain benzothiazole derivatives may have applications in treating diabetes. They might influence insulin release or mimic insulin’s action, thereby helping in the management of blood glucose levels .

Antifungal Uses

The antifungal applications of benzothiazole derivatives stem from their ability to interfere with the cell membrane or metabolic processes of fungal cells, which can inhibit their growth and reproduction .

Neuroprotective Action

Some benzothiazole derivatives, like Riluzole, have neuroprotective properties and are used in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). They may protect nerve cells from damage and improve neurological function .

Anti-inflammatory and Analgesic Properties

As part of their chemical structure, benzothiazole derivatives can be modified to exhibit anti-inflammatory and analgesic effects. This makes them suitable for the treatment of conditions like osteoarthritis and other inflammatory diseases .

Corrosion Inhibition

In industrial applications, benzothiazole derivatives have been investigated for their ability to inhibit corrosion in metals. They can form a protective layer on the metal surface, reducing the rate of corrosion and extending the life of metal components .

Mécanisme D'action

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzo[d]thiazol-2-yl derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzo[d]thiazol-2-yl derivatives are known to be involved in a variety of biochemical processes, including signal transduction and enzymatic reactions .

Pharmacokinetics

Similar compounds with a benzo[d]thiazol-2-yl core are known to exhibit good bioavailability and metabolic stability .

Result of Action

Benzo[d]thiazol-2-yl derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-pyretic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2S/c25-19-5-1-3-7-21(19)30-18-11-15-27(16-12-18)17-9-13-28(14-10-17)24(29)23-26-20-6-2-4-8-22(20)31-23/h1-8,17-18H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYFQZQCPUREMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)

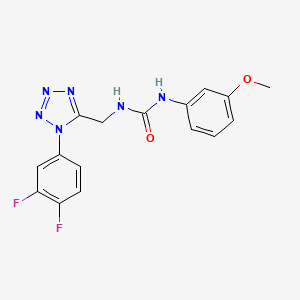

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)

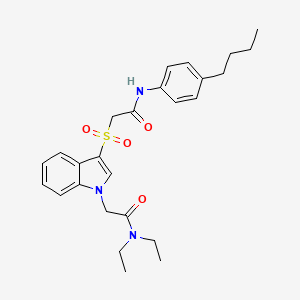

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)

![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)

![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)

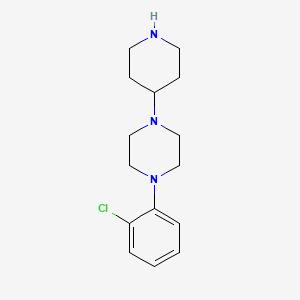

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2862443.png)

![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)